molecular formula C21H23ClN2O2 B5918096 N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide

N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide

Cat. No. B5918096
M. Wt: 370.9 g/mol
InChI Key: FYOTYJCZGYEDDR-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide, commonly known as C646, is a small molecule inhibitor that has gained popularity in recent years due to its ability to selectively inhibit the histone acetyltransferase (HAT) activity of p300 and CBP. This molecule has been extensively studied for its potential use in cancer treatment and other diseases related to aberrant gene expression.

Mechanism of Action

C646 selectively inhibits the N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide activity of p300 and CBP, which are two important transcriptional coactivators that play a critical role in gene expression. By inhibiting the this compound activity of these proteins, C646 prevents the acetylation of histones, which are the proteins that package DNA in the nucleus. This leads to a decrease in gene expression, particularly of genes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
C646 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the this compound activity of p300 and CBP, C646 has been shown to induce cell cycle arrest, increase DNA damage, and inhibit DNA repair. These effects contribute to the anti-cancer properties of C646.

Advantages and Limitations for Lab Experiments

One of the main advantages of using C646 in lab experiments is its selectivity for p300 and CBP. This allows researchers to specifically target the N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide activity of these proteins without affecting other cellular processes. However, one limitation of using C646 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on C646. One area of interest is the development of more potent and selective inhibitors of p300 and CBP. Another area of interest is the investigation of the potential use of C646 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the biochemical and physiological effects of C646 and its potential use in treating other diseases related to aberrant gene expression.

Synthesis Methods

The synthesis of C646 involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the preparation of 2-chlorobenzaldehyde, which is then reacted with diethyl malonate to form the corresponding ethyl ester. The ester is then subjected to a Knoevenagel condensation reaction with N,N-diethylformamide to form the final product, C646.

Scientific Research Applications

C646 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, C646 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This molecule has also been studied for its potential use in treating other diseases related to aberrant gene expression, such as neurodegenerative diseases and cardiovascular diseases.

properties

IUPAC Name

N-[(Z)-1-(2-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-4-24(5-2)21(26)19(14-17-8-6-7-9-18(17)22)23-20(25)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3,(H,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOTYJCZGYEDDR-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=CC=C1Cl)/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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